Oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]piperazine
Overview
Description
Oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]piperazine is a compound that combines oxalic acid, a simple dicarboxylic acid, with 1-[2-(3-phenoxyphenoxy)ethyl]piperazine, a piperazine derivative. Oxalic acid is known for its presence in many plants and vegetables and is used in various industrial applications . The piperazine derivative is often used in pharmaceuticals and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]piperazine typically involves the reaction of oxalic acid with 1-[2-(3-phenoxyphenoxy)ethyl]piperazine under controlled conditions. The piperazine derivative can be synthesized through nucleophilic displacement of cyclic sulfamidates derived from amino acids . The reaction conditions often include the use of solvents like ethanol or diethyl ether and may require specific temperatures and pH levels to ensure optimal yield .
Industrial Production Methods
Industrial production of oxalic acid involves the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide. The piperazine derivative can be produced on a large scale using similar synthetic routes but with optimized reaction conditions to ensure purity and yield .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: Oxalic acid can be oxidized to carbon dioxide and water.
Reduction: The piperazine derivative can undergo reduction reactions to form different amine compounds.
Substitution: Both components can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Nitric acid, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, diethyl ether, water
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of oxalic acid typically produces carbon dioxide and water, while reduction of the piperazine derivative can yield various amine compounds .
Scientific Research Applications
Oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]piperazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in titration experiments.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Used in the production of pharmaceuticals, agrochemicals, and as a cleaning agent .
Mechanism of Action
The mechanism of action of oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]piperazine involves its interaction with various molecular targets and pathways. Oxalic acid acts as a reducing agent and can chelate metal ions, affecting enzymatic activities. The piperazine derivative interacts with neurotransmitter receptors and enzymes, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Oxalyl chloride
- Disodium oxalate
- Calcium oxalate
- Phenyl oxalate ester
- Pyridazine derivatives
Uniqueness
Its ability to participate in diverse chemical reactions and its potential therapeutic effects make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.C2H2O4/c1-2-5-16(6-3-1)22-18-8-4-7-17(15-18)21-14-13-20-11-9-19-10-12-20;3-1(4)2(5)6/h1-8,15,19H,9-14H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIDWRPMWMJFBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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